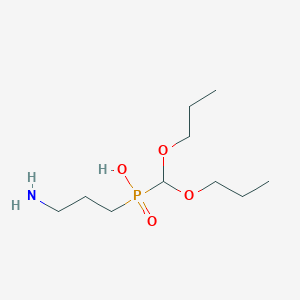
(Dipropoxymethyl)(3-aminopropyl)phosphinic acid
Número de catálogo B8441083
Peso molecular: 253.28 g/mol
Clave InChI: QQACCNCDFJQPCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05051524
Procedure details


To a stirred solution of 0.05 g of lithium hydroxide monohydrate in 7.7 ml of water, is added a solution of 4.37 g of ethyl 3-aminopropyl(di-n-propyloxymethyl)phosphinate in 16.2 ml of ethanol. A slight exothermic reaction ensues and the reaction mixture becomes cloudy.A further 2 ml of water are added and the clear solution stirred at room temperature for 5 days. After: this time the mixture is concentrated in vacuo at 55° and the residue redissolved in water and extracted with 3×10 ml of dichloromethane. The aqueous layer is again evaporated to dryness and the residue dissolved in 20 ml of water and treated with 0.51 ml of 85% phosphoric acid. After stirring overnight, thesolid is removed by filtration. Evaporation of the filtrate and crystallisation of the residue from ethanol/ether affords 3-aminopropyl(di-n-propyloxymethyl) phosphinic acid, m.p. 223°-225°, as a white solid.
Name
lithium hydroxide monohydrate
Quantity
0.05 g
Type
reactant
Reaction Step One

Name
ethyl 3-aminopropyl(di-n-propyloxymethyl)phosphinate
Quantity
4.37 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
O.[OH-].[Li+].[NH2:4][CH2:5][CH2:6][CH2:7][P:8]([CH:13]([O:18][CH2:19][CH2:20][CH3:21])[O:14][CH2:15][CH2:16][CH3:17])(=[O:12])[O:9]CC>O.C(O)C>[NH2:4][CH2:5][CH2:6][CH2:7][P:8]([CH:13]([O:18][CH2:19][CH2:20][CH3:21])[O:14][CH2:15][CH2:16][CH3:17])(=[O:9])[OH:12] |f:0.1.2|
|
Inputs


Step One
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0.05 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
ethyl 3-aminopropyl(di-n-propyloxymethyl)phosphinate
|
|
Quantity
|
4.37 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCP(OCC)(=O)C(OCCC)OCCC
|
|
Name
|
|
|
Quantity
|
7.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
16.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the clear solution stirred at room temperature for 5 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A slight exothermic reaction ensues
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After: this time the mixture is concentrated in vacuo at 55°
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue redissolved in water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 3×10 ml of dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer is again evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in 20 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 0.51 ml of 85% phosphoric acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thesolid is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the filtrate and crystallisation of the residue from ethanol/ether
|
Outcomes


Product
Details
Reaction Time |
5 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCP(O)(=O)C(OCCC)OCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
